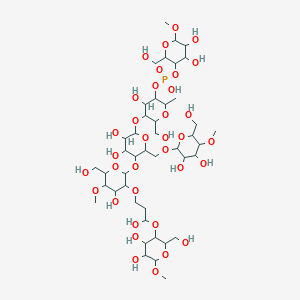
N-Cyclohexyl 3-fluorobenzamide
Descripción general
Descripción
N-Cyclohexyl 3-fluorobenzamide (NCFB) is a synthetic molecule with a wide range of applications in scientific research. It is a heterocyclic compound, which is a ring-shaped molecule composed of atoms from different elements. NCFB is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the study of enzyme inhibition, protein-protein interactions, and drug metabolism.
Aplicaciones Científicas De Investigación
Fluorescence Property Improvement
One application of related compounds to N-Cyclohexyl 3-fluorobenzamide is in the development of highly fluorescent indicators for studying cytosolic free Ca2+ in biochemical research. These compounds feature improved quantum efficiency and photochemical stability, offering brighter fluorescence and enhanced selectivity over divalent cations, beneficial for applications in cell and tissue imaging (Grynkiewicz, Poenie, & Tsien, 1985).
Polymer Electrolytes in Gelation of Ionic Liquids
Polymers containing N,N'-(trans-cyclohexane-1,4-diyl)dibenzamide linkages demonstrate the capability to gelatinize various ionic liquids, forming ionogels with high gel-sol transition temperatures. These ionogels exhibit high mechanical strength and rapid recovery, holding promise in material science for applications like electrolytes in batteries and electronic devices (Nagasawa, Matsumoto, & Yoshida, 2012).
Photobleaching in Biological Imaging
In studies focusing on photobleaching of organic fluorophores used in biological imaging, related fluorobenzamide compounds have shown reduced generation of reactive oxygen species (ROS), thereby enhancing photostability. This property is crucial in sensitive biological imaging applications, minimizing potential phototoxic effects (Zheng, Jockusch, Zhou, & Blanchard, 2014).
Medicinal Chemistry
In medicinal chemistry, related fluorobenzamide compounds have been studied for their potential use in drug development. For instance, the synthesis of fluorinated derivatives of certain compounds for potential use in receptor binding and imaging studies in neuroscience and oncology has been researched (Lang et al., 1999).
Propiedades
IUPAC Name |
N-cyclohexyl-3-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-6-4-5-10(9-11)13(16)15-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPOGYXWKNMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359422 | |
| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl 3-fluorobenzamide | |
CAS RN |
2267-94-9 | |
| Record name | N-CYCLOHEXYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-5,6,7,8-tetrahydro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1593279.png)








